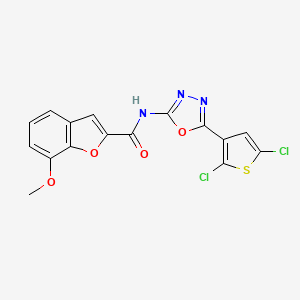

N-(5-(2,5-二氯噻吩-3-基)-1,3,4-噁二唑-2-基)-7-甲氧基苯并呋喃-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

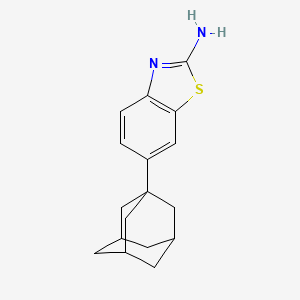

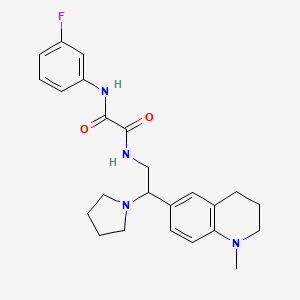

The compound seems to be a complex organic molecule with multiple functional groups including an oxadiazole ring and a benzofuran ring. It also contains dichlorothiophene, which is a type of aromatic compound with chlorine atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using different spectroscopic methods such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve condensation reactions and reflux processes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic methods .科学研究应用

抗糖尿病筛选

已经对新型二氢嘧啶衍生物的合成和体外抗糖尿病筛选进行了研究,展示了具有恶二唑部分的化合物在抗糖尿病活性中的潜力。使用 α-淀粉酶抑制试验对化合物进行了评估,表明此类化学结构在抗糖尿病药物的开发中具有潜力(Lalpara 等人,2021)。

抗菌活性

苯并呋喃-恶二唑杂化物已被设计、合成并评估其抗菌活性。这表明恶二唑和苯并呋喃衍生物在对抗微生物感染中的效用,表明它们在新抗菌剂开发中的重要性(Sanjeeva 等人,2021)。

杀线虫活性

合成了新型含有 1,3,4-噻二唑酰胺部分的 1,2,4-恶二唑衍生物,并评估了它们的杀线虫活性。这项研究证明了此类化合物在农业实践中控制线虫侵染的潜在用途(Liu 等人,2022)。

抗癌评价

2-(萘-1-基甲基/萘-2-氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑的合成和抗癌评价突出了恶二唑衍生物的抗癌特性。这项研究为新型化疗药物的设计提供了见解(Salahuddin 等人,2014)。

抗菌剂的合成和评价

关于一系列 1,4-二取代 1,2,3-三唑衍生物作为可能的抗菌剂的合成和生物学评价的研究提出了恶二唑衍生物的另一个应用。这些化合物对被测细菌和真菌菌株表现出中等到良好的活性,进一步支持了它们在抗菌药物开发中的潜力(Jadhav 等人,2017)。

作用机制

Target of Action

The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in various organisms, including fungi and mammals. It plays a crucial role in maintaining cell membrane integrity and fluidity.

Mode of Action

The compound interacts with CYP51 by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane properties and ultimately cell death.

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are vital components of cell membranes. Disruption of this pathway leads to a deficiency of these sterols, causing instability in the cell membrane and eventually cell death.

Result of Action

The result of the compound’s action is the disruption of cell membrane integrity due to the inhibition of sterol biosynthesis . This leads to cell death, thereby exerting its therapeutic effect (e.g., antifungal activity).

属性

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)14(22)19-16-21-20-15(25-16)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHIMDOXDWFOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)

![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)

![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)